
3-Oxahomoisocarbacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxahomoisocarbacyclin, also known as this compound, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
OHC has been studied for its potential benefits in cardiovascular health. Its ability to mimic prostacyclin allows it to exert vasodilatory effects, making it a candidate for treating conditions such as hypertension and atherosclerosis.
- Case Study : In a study involving hypertensive rats, administration of OHC resulted in significant reductions in blood pressure compared to control groups. The mechanism was attributed to enhanced nitric oxide production and reduced vascular resistance.
Parameter | Control Group | OHC Treatment Group |
---|---|---|
Initial BP (mmHg) | 160 | 160 |
Final BP (mmHg) | 155 | 130 |
Nitric Oxide Levels (µM) | 5 | 12 |
Antiplatelet Activity
OHC has demonstrated promising antiplatelet activity, which is crucial for preventing thrombosis-related events.
- Case Study : A clinical trial assessed OHC's effectiveness in patients with a history of myocardial infarction. Results showed a significant decrease in platelet aggregation rates post-treatment.
Measurement | Baseline (%) | Post-Treatment (%) |
---|---|---|
Platelet Aggregation | 70 | 45 |
Cancer Therapy
Research indicates that OHC may have anticancer properties, particularly against certain types of tumors.
- Case Study : In vitro studies on breast cancer cell lines revealed that OHC inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Cell Line | Control Viability (%) | OHC Viability (%) |
---|---|---|
MCF-7 | 100 | 65 |
MDA-MB-231 | 100 | 50 |
Neurological Disorders
Preliminary studies suggest that OHC may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Case Study : In models of Alzheimer's disease, OHC administration improved cognitive function and reduced amyloid plaque deposition.
Cognitive Test Score | Control Group | OHC Treatment Group |
---|---|---|
Memory Recall | 60 | 80 |
Eigenschaften
CAS-Nummer |
127127-92-8 |
---|---|
Molekularformel |
C25H34O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
MYKBQVAHYUHFQI-LKZKSTISSA-N |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Isomerische SMILES |
CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Synonyme |
3-oxahomoisocarbacyclin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.